molecular formula C11H9ClF3NO2 B1419672 2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1209937-54-1

2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Cat. No.: B1419672
CAS No.: 1209937-54-1
M. Wt: 279.64 g/mol
InChI Key: DLTQTRXIHHVKSU-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is a complex organic compound characterized by its unique structural features, including a chloro group, a methoxy group, and a trifluoroethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. Subsequent steps may include methoxylation and trifluoroethoxylation reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of nitriles or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structural features make it a valuable building block for the development of new chemical entities.

Biology: In biological research, 2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile can be utilized as a probe to study biological processes. Its ability to interact with specific molecular targets makes it a useful tool in understanding cellular mechanisms.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural complexity and reactivity can be harnessed to create new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific enzymes or receptors to modulate biological activity. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid

  • Tembotrione

  • 2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid

Uniqueness: 2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO2/c1-17-9-5-7(2-3-16)4-8(12)10(9)18-6-11(13,14)15/h4-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTQTRXIHHVKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC#N)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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